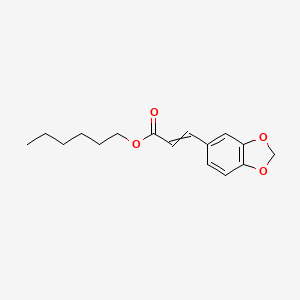
Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound characterized by the presence of a benzodioxole ring and a hexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Comparison: Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to its hexyl ester group, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
823200-10-8 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
hexyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-2-3-4-5-10-18-16(17)9-7-13-6-8-14-15(11-13)20-12-19-14/h6-9,11H,2-5,10,12H2,1H3 |
InChI Key |
DWVLVERFNRNLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


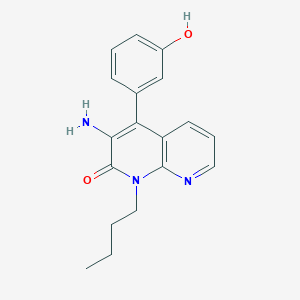

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
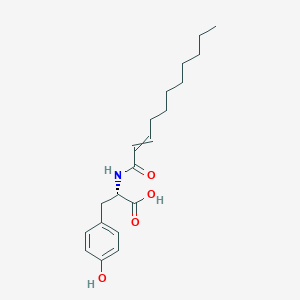
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
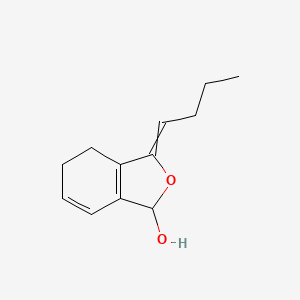
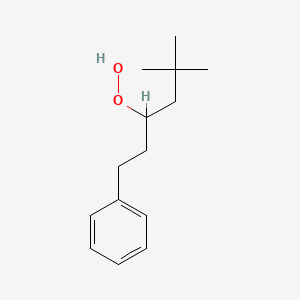

methanone](/img/structure/B14223922.png)
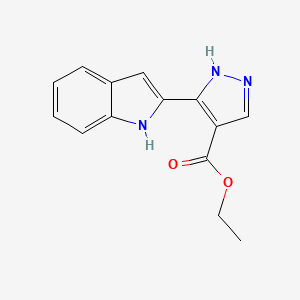
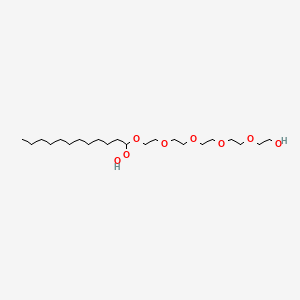
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
